molecular formula C17H19BrN2 B14301970 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- CAS No. 112969-63-8

3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)-

Cat. No.: B14301970
CAS No.: 112969-63-8
M. Wt: 331.2 g/mol
InChI Key: SDWRRDOPCKSOKJ-UHFFFAOYSA-N
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Description

3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a butenyl group, a bromophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to reductive amination with N,N-dimethyl-1,3-butadiene to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine
  • 4-(4-Bromophenyl)-N,N-dimethyl-4-(2-pyridinyl)-3-buten-1-amine
  • 4-(4-Bromophenyl)-N,N-dimethyl-4-(4-pyridinyl)-3-buten-1-amine

Uniqueness

3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its (Z)-configuration and the presence of both bromophenyl and pyridinyl groups make it particularly interesting for research and industrial applications.

Properties

112969-63-8

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C17H19BrN2/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14/h3,5-11,13H,4,12H2,1-2H3

InChI Key

SDWRRDOPCKSOKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Origin of Product

United States

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